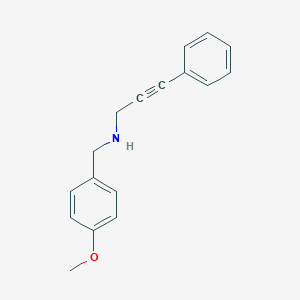![molecular formula C12H17Cl2NO2 B275863 1-[(3,5-Dichloro-4-ethoxybenzyl)amino]-2-propanol](/img/structure/B275863.png)
1-[(3,5-Dichloro-4-ethoxybenzyl)amino]-2-propanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(3,5-Dichloro-4-ethoxybenzyl)amino]-2-propanol, also known as DEBE-1, is a chemical compound that has been widely studied for its potential applications in scientific research.
作用机制
1-[(3,5-Dichloro-4-ethoxybenzyl)amino]-2-propanol acts as an inhibitor of PKC activity by binding to the enzyme's regulatory domain. This binding prevents the activation of PKC, which is necessary for the enzyme to perform its cellular functions. By inhibiting PKC activity, 1-[(3,5-Dichloro-4-ethoxybenzyl)amino]-2-propanol can affect various cellular processes that are regulated by PKC, including gene expression, cell proliferation, and cell survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[(3,5-Dichloro-4-ethoxybenzyl)amino]-2-propanol are diverse and depend on the specific cellular processes that are affected by PKC inhibition. In general, 1-[(3,5-Dichloro-4-ethoxybenzyl)amino]-2-propanol has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth and proliferation of cancer cells, and enhance the activity of certain immune cells. In addition, 1-[(3,5-Dichloro-4-ethoxybenzyl)amino]-2-propanol has been shown to enhance synaptic transmission and plasticity in the brain, which may have implications for the treatment of neurological disorders.
实验室实验的优点和局限性
One advantage of using 1-[(3,5-Dichloro-4-ethoxybenzyl)amino]-2-propanol in lab experiments is its specificity for PKC inhibition. Unlike other PKC inhibitors, 1-[(3,5-Dichloro-4-ethoxybenzyl)amino]-2-propanol does not affect the activity of other enzymes or signaling pathways. This specificity allows researchers to study the effects of PKC inhibition on specific cellular processes without the confounding effects of other enzymes or pathways. However, one limitation of using 1-[(3,5-Dichloro-4-ethoxybenzyl)amino]-2-propanol is its potential toxicity, which may limit its use in certain experimental systems or require the use of lower concentrations.
未来方向
There are several future directions for research on 1-[(3,5-Dichloro-4-ethoxybenzyl)amino]-2-propanol. One area of research is the development of more potent and selective PKC inhibitors based on the structure of 1-[(3,5-Dichloro-4-ethoxybenzyl)amino]-2-propanol. Another area of research is the exploration of 1-[(3,5-Dichloro-4-ethoxybenzyl)amino]-2-propanol as a potential therapeutic agent for the treatment of various diseases, including cancer and neurological disorders. In addition, future research may focus on the effects of 1-[(3,5-Dichloro-4-ethoxybenzyl)amino]-2-propanol on other cellular processes and signaling pathways beyond PKC.
合成方法
The synthesis of 1-[(3,5-Dichloro-4-ethoxybenzyl)amino]-2-propanol involves several steps, including the reaction of 3,5-dichloro-4-ethoxybenzyl chloride with diisopropylamine, followed by the addition of 2-propanol. This process results in the formation of 1-[(3,5-Dichloro-4-ethoxybenzyl)amino]-2-propanol, which can be purified using various techniques such as column chromatography.
科学研究应用
1-[(3,5-Dichloro-4-ethoxybenzyl)amino]-2-propanol has been studied for its potential applications in various scientific research fields, including biochemistry, pharmacology, and neuroscience. In biochemistry, 1-[(3,5-Dichloro-4-ethoxybenzyl)amino]-2-propanol has been used to study the regulation of protein kinase C (PKC) activity and the role of PKC in various cellular processes. In pharmacology, 1-[(3,5-Dichloro-4-ethoxybenzyl)amino]-2-propanol has been explored as a potential therapeutic agent for the treatment of various diseases, including cancer and neurological disorders. In neuroscience, 1-[(3,5-Dichloro-4-ethoxybenzyl)amino]-2-propanol has been studied for its effects on synaptic transmission and plasticity.
属性
分子式 |
C12H17Cl2NO2 |
|---|---|
分子量 |
278.17 g/mol |
IUPAC 名称 |
1-[(3,5-dichloro-4-ethoxyphenyl)methylamino]propan-2-ol |
InChI |
InChI=1S/C12H17Cl2NO2/c1-3-17-12-10(13)4-9(5-11(12)14)7-15-6-8(2)16/h4-5,8,15-16H,3,6-7H2,1-2H3 |
InChI 键 |
ORRFPUOVSSXHRL-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1Cl)CNCC(C)O)Cl |
规范 SMILES |
CCOC1=C(C=C(C=C1Cl)CNCC(C)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-amino-N-[2-({[5-(2,5-dichlorophenyl)furan-2-yl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B275780.png)
![N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B275781.png)
![N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-3-ethoxypropan-1-amine](/img/structure/B275782.png)
![1-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B275783.png)
![N-{[5-(3-chloro-2-methylphenyl)furan-2-yl]methyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B275787.png)
![1-(4-methoxyphenyl)-N-[4-(thiophen-2-ylmethoxy)benzyl]methanamine](/img/structure/B275789.png)

![N-(naphthalen-1-ylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B275793.png)
![N-[3-chloro-5-methoxy-4-(thiophen-2-ylmethoxy)benzyl]cyclopropanamine](/img/structure/B275794.png)
![N-(2,6-dichlorobenzyl)-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine](/img/structure/B275796.png)
![N-(3,4-dichlorobenzyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine](/img/structure/B275797.png)
![N-[(3-methylthiophen-2-yl)methyl]-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine](/img/structure/B275798.png)
![4-amino-N-{2-[({5-[4-(1-hydroxyethyl)phenyl]furan-2-yl}methyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B275800.png)
![2-[({5-[4-(1-Hydroxyethyl)phenyl]furan-2-yl}methyl)amino]-2-methylpropan-1-ol](/img/structure/B275801.png)